3-fluoro-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzenesulfonamide
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Overview
Description
Compounds like this one typically belong to the class of organic compounds known as sulfonamides. Sulfonamides are compounds containing a sulfonamide group, which is a sulfur atom connected to two oxygen atoms (double-bonded) and one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a suitable phenyl derivative with a sulfonamide. The exact process can vary depending on the specific structures of the starting materials .Molecular Structure Analysis
The molecular structure of such compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of sulfonamides can be quite complex and depend on their exact structure. They may involve reactions at the sulfur or nitrogen atoms, or at the phenyl rings .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using a variety of techniques, including melting point determination, solubility testing, and various forms of spectroscopy .Scientific Research Applications
Photodynamic Therapy Applications
The synthesis and characterization of new benzenesulfonamide derivatives have shown potential in photodynamic therapy (PDT) applications. For instance, a study on zinc phthalocyanine substituted with benzenesulfonamide derivative groups revealed promising properties as photosensitizers. These compounds exhibit good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for Type II PDT mechanisms for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Cyclooxygenase-2 Inhibition and Anticancer Activities
A series of 1,5-diarylpyrazoles with a substituted benzenesulfonamide moiety demonstrated selectivity and potency for cyclooxygenase-2 (COX-2) inhibition in vitro. Among these compounds, 3-fluoro-4-[5-(4-methoxyphenyl)-3-trifluoromethyl-1H-1-pyrazolyl]-1-benzenesulfonamide showed notable pharmacokinetic properties and anti-inflammatory activity in vivo, indicating potential for the development of new COX-2 specific inhibitors (Pal et al., 2003).
Antimicrobial and Anti-HIV Activities
The antimicrobial and anti-HIV activities of novel benzenesulfonamides bearing 2,5-disubstituted-1,3,4-oxadiazole moiety have been investigated, revealing the potential of these compounds for therapeutic applications in infectious diseases. The synthesized compounds exhibited varying degrees of activity, underscoring the importance of structural modifications to enhance their efficacy (Iqbal et al., 2006).
Selective Human Carbonic Anhydrase Inhibitors
Research into benzenesulfonamide derivatives has also identified compounds with selective inhibition of human carbonic anhydrases IX and XII, which are implicated in tumor growth and metastasis. Such selective inhibitors are crucial for the development of targeted anticancer therapies, offering a promising avenue for new drug candidates (Gul et al., 2018).
Molecular Docking and Bioassay Studies
The structural determination and molecular docking studies of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide have provided insights into its interaction within the active site of the cyclooxygenase-2 enzyme. Despite showing no inhibition potency for COX-1 and COX-2 enzymes, these findings contribute to the understanding of molecular interactions and the design of more effective compounds (Al-Hourani et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-fluoro-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N5O2S/c15-10-3-1-5-12(7-10)21-14(18-19-20-21)9-17-24(22,23)13-6-2-4-11(16)8-13/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIPPEUHQDZJPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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